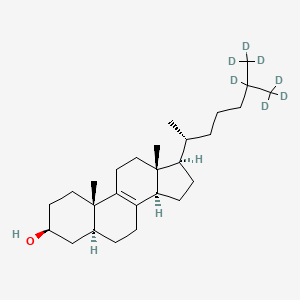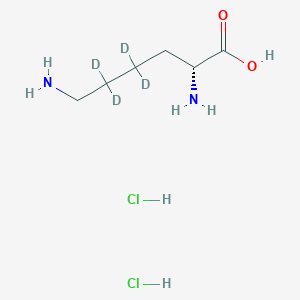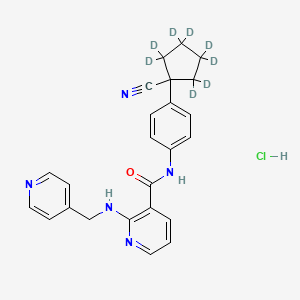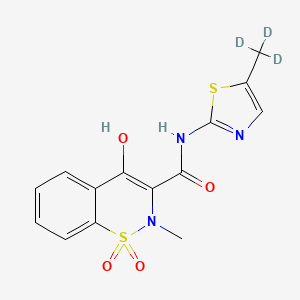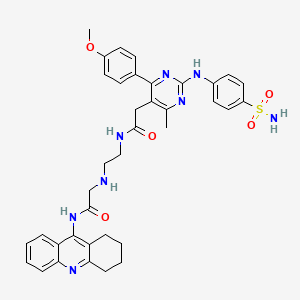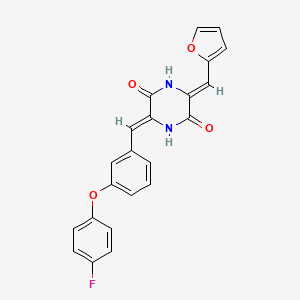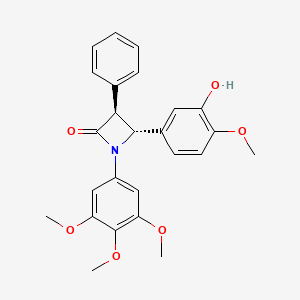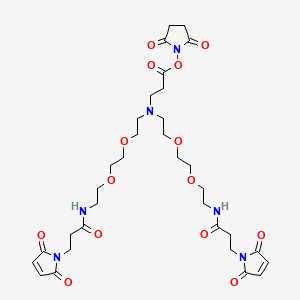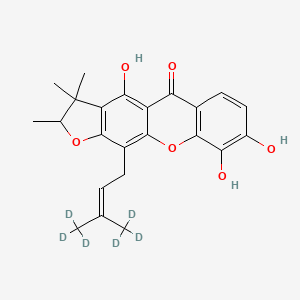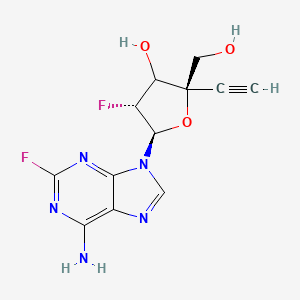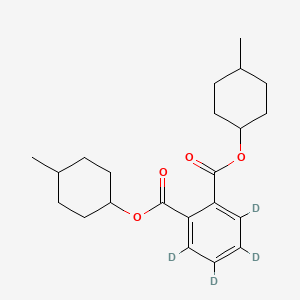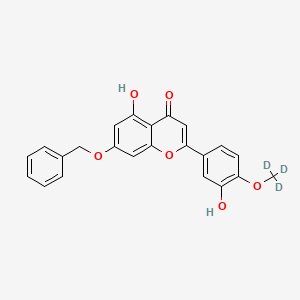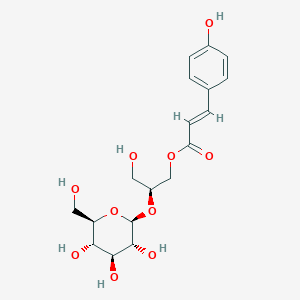
Regaloside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Regaloside D is typically extracted from lily plants using various methods such as boiling extraction, solid phase extraction, and solvent extraction . The extraction process involves boiling the plant material, followed by purification through evaporation concentration and crystallization . Deep eutectic solvents have also been optimized for the simultaneous extraction of phenolic acids, including regaloside B, regaloside C, and regaloside E, from the bulbs of Lilium lancifolium .
化学反応の分析
Regaloside D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Regaloside D has a wide range of scientific research applications. In chemistry, it is used as a natural product for studying phenylpropanoid pathways . In biology, it has been studied for its anti-inflammatory activities and its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it is used in the industry as a natural health product ingredient .
作用機序
The mechanism of action of Regaloside D involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are involved in inflammatory responses . This inhibition is achieved through the modulation of signaling pathways that regulate the expression of these enzymes .
類似化合物との比較
Regaloside D is part of a group of phenolic glycerol glucosides isolated from Lilium species. Similar compounds include regaloside A, regaloside B, regaloside C, regaloside E, and regaloside F . These compounds share similar structural features but differ in their specific bioactive properties and applications. For example, regaloside A and regaloside B have been studied for their antioxidant capacities , while regaloside E and regaloside F have been isolated from different Lilium species .
特性
分子式 |
C18H24O10 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1 |
InChIキー |
HHNPREGNVCFCOP-MHSMMQCRSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
